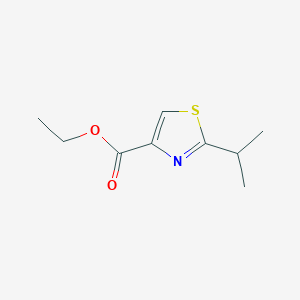

Ethyl 2-isopropylthiazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-propan-2-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWWEQDAHKVXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441395 | |

| Record name | Ethyl 2-isopropylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133047-44-6 | |

| Record name | Ethyl 2-isopropylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-isopropylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-isopropylthiazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and flavor industries. This document summarizes its key molecular properties, outlines a probable synthetic route, and discusses the analytical methods for its characterization, while also noting the current gaps in publicly available experimental data.

Core Molecular Data

This compound is a solid compound with the molecular formula C₉H₁₃NO₂S.[1] Key quantitative data for this molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 199.27 g/mol | [1] |

| CAS Number | 133047-44-6 | |

| Molecular Formula | C₉H₁₃NO₂S | [1] |

| Physical Form | Solid | |

| Predicted Density | 1.128 ± 0.06 g/cm³ | [1] |

| InChI | 1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 | |

| InChI Key | AQWWEQDAHKVXMK-UHFFFAOYSA-N | |

| SMILES | O=C(OCC)C1=CSC(C(C)C)=N1 |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone. For the target molecule, the logical precursors would be isobutyramide and ethyl bromopyruvate.

General Experimental Protocol: Hantzsch Thiazole Synthesis (Adapted for this compound)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isobutyramide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 equivalent). The reaction may be carried out in the presence of a mild base to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Note: Commercial suppliers of this compound, such as Sigma-Aldrich, state that they do not provide analytical data, and the buyer assumes responsibility for confirming the product's identity and purity. This underscores the importance of rigorous in-house characterization.

Characterization Methods

Due to the lack of publicly available spectral data for this compound, the following are proposed characterization methods based on the analysis of structurally similar compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the isopropyl group (a septet and a doublet), and a singlet for the proton on the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the thiazole ring, and the carbons of the ethyl and isopropyl groups.

-

-

Mass Spectrometry (MS): Mass spectrometry will be crucial for confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group, C=N stretching of the thiazole ring, and C-H stretching of the alkyl groups.

Biological Activity and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. While the specific biological activity and any associated signaling pathways for this compound have not been reported in the available literature, its structural similarity to other biologically active thiazoles suggests it could be a candidate for screening in various drug discovery programs. For instance, the related compound, Ethyl 2-aminothiazole-4-carboxylate, is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors used in cancer therapy.

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a molecule with established fundamental properties but a notable lack of detailed, publicly accessible experimental data for its synthesis and characterization. The Hantzsch thiazole synthesis provides a viable route for its preparation. This guide offers a framework for researchers and drug development professionals to approach the synthesis and analysis of this compound, emphasizing the need for thorough in-house validation of its identity and purity. Further investigation into its biological activities is warranted to explore its potential as a lead compound in medicinal chemistry.

References

An In-Depth Technical Guide to Ethyl 2-isopropylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-isopropylthiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole rings are significant structural motifs in a multitude of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It includes a detailed, plausible experimental protocol for its synthesis via the Hantzsch thiazole synthesis. While specific experimental data for this compound is not widely available in the current literature, this guide compiles its known properties and presents comparative spectroscopic data from closely related analogs to aid in its characterization. Furthermore, the broader context of thiazole derivatives in drug development is discussed, highlighting their diverse biological activities and potential as therapeutic agents.

Chemical Structure and Properties

This compound possesses a central five-membered thiazole ring substituted with an isopropyl group at the 2-position and an ethyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂S | |

| Molecular Weight | 199.27 g/mol | |

| CAS Number | 133047-44-6 | |

| Appearance | Solid (predicted) | |

| SMILES | O=C(OCC)C1=CSC(C(C)C)=N1 | |

| InChI | 1S/C9H13NO2S/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h5-6H,4H2,1-3H3 | |

| InChI Key | AQWWEQDAHKVXMK-UHFFFAOYSA-N |

Note: Physical properties such as melting point and boiling point have not been extensively reported in the literature for this specific compound.

Synthesis

The most common and effective method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of a thioamide with an α-haloketone or α-haloester. For this compound, the logical precursors would be isobutyramide (or more likely, the corresponding thioamide, isothiobutyramide) and ethyl bromopyruvate.

Proposed Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from isobutyramide, which is first converted to isothiobutyramide, followed by the Hantzsch cyclization.

Detailed Experimental Protocol (Plausible)

This protocol is based on general procedures for the Hantzsch thiazole synthesis and may require optimization.

Step 1: Synthesis of Isothiobutyramide

-

To a stirred solution of isobutyramide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield isothiobutyramide.

Step 2: Synthesis of this compound

-

Dissolve isothiobutyramide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography to obtain this compound.

Spectroscopic Characterization (Analog-Based)

Table 2: Comparative ¹H NMR Data of Related Thiazole Derivatives

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)[3] |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.35 (brs, 1H, NH), 8.24 (d, 2H), 7.89 (brs, 1H, NH), 7.52 (d, 2H), 5.28 (s, 1H), 4.02 (q, 2H), 2.28 (s, 3H), 1.12 (t, 3H)[3] |

| Expected for Target Compound | A singlet for the thiazole proton, a septet for the isopropyl CH, a doublet for the isopropyl CH₃, a quartet for the ethyl CH₂, and a triplet for the ethyl CH₃. |

Table 3: Comparative ¹³C NMR Data of Related Thiazole Derivatives

| Compound | Chemical Shift (δ, ppm) |

| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5[3] |

| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 165.4, 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 69.6, 54.2, 18.4, 14.4[3] |

| Expected for Target Compound | Peaks corresponding to the carboxyl, thiazole ring carbons, isopropyl carbons, and ethyl ester carbons. |

Table 4: Comparative IR and MS Data of a Related Thiazole Derivative

| Spectroscopic Technique | Data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| IR (KBr, cm⁻¹) | 3639, 2967, 1896, 1608, 1223[3] |

| MS (m/z) | 260 (M+)[3] |

Role in Drug Discovery and Development

The thiazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of FDA-approved drugs.[4] Derivatives of thiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, anticancer, anti-inflammatory, and antiviral properties.[5][6]

While the specific biological activity of this compound has not been extensively studied, its structural components suggest potential for further derivatization to create novel therapeutic agents. The isopropyl group can influence lipophilicity and binding interactions, while the ethyl carboxylate group provides a handle for further chemical modifications, such as amidation to generate a diverse library of compounds for screening.

Example Signaling Pathway: Thiazole Derivatives as Kinase Inhibitors

Many thiazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer. For instance, Dasatinib, a thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases. The following diagram illustrates a simplified, representative signaling pathway that can be targeted by such inhibitors.

This diagram illustrates how a growth factor can activate a receptor tyrosine kinase, leading to a downstream signaling cascade that promotes cell proliferation and survival. A thiazole-based kinase inhibitor can block this pathway by inhibiting the receptor, thereby preventing the uncontrolled cell growth seen in cancer. This serves as a conceptual framework for how derivatives of this compound could potentially be developed into targeted therapies.

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from closely related structures. The proven importance of the thiazole scaffold in medicine underscores the potential of this and similar compounds as starting points for the development of novel therapeutic agents. Further research into the biological activities of this and its derivatives is warranted.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ethyl 2-isopropylthiazole-4-carboxylate physical properties

An In-depth Technical Guide on the Physical Properties of Ethyl 2-isopropylthiazole-4-carboxylate

This technical guide provides a comprehensive overview of the known physical properties of this compound, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of experimentally determined data in published literature, this guide combines reported information from chemical suppliers with predicted values and generalized experimental protocols for its synthesis and property determination.

Core Physical Properties

This compound is a thiazole derivative with the chemical formula C₉H₁₃NO₂S. It is most commonly described as a solid at room temperature.

Data Presentation

| Property | Value | Source |

| CAS Number | 133047-44-6 | |

| Molecular Formula | C₉H₁₃NO₂S | |

| Molecular Weight | 199.27 g/mol | |

| Physical Form | Solid | |

| Predicted Density | 1.128 ± 0.06 g/cm³ | [1] |

| Flash Point | Not applicable | |

| Storage Conditions | 2-8°C, dry | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and physical property determination of this compound are not explicitly available. However, the following sections provide established, generalized methodologies that are highly applicable.

Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for preparing thiazole rings through the condensation of an α-halocarbonyl compound with a thioamide.[2][3] This method is a plausible route for the synthesis of this compound.

Reaction Scheme:

The synthesis would involve the reaction of isothiobutyramide with an ethyl halopyruvate (e.g., ethyl bromopyruvate).

Caption: Generalized Hantzsch Thiazole Synthesis for this compound.

General Protocol:

-

Dissolve the thioamide (e.g., isothiobutyramide) in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser.[2]

-

Slowly add the α-haloketone (e.g., ethyl bromopyruvate) to the solution.[3]

-

Heat the reaction mixture to reflux and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na₂CO₃) to neutralize the hydrohalic acid formed and precipitate the product.[2]

-

Isolate the crude product by vacuum filtration, washing the filter cake with water.[2]

-

Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).

-

Dry the purified solid and characterize it using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Determination of Melting Point

The melting point of a crystalline solid is a critical physical property for identification and purity assessment. A pure substance typically exhibits a sharp melting range of 1-2°C.[4]

General Protocol (Capillary Method):

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle.[4]

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of approximately 1-2 mm.[5] The sample should be tightly packed by tapping the tube or dropping it through a longer glass tube.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: For a new, cooled sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[4][6]

Caption: Experimental Workflow for Melting Point Determination.

Determination of Solubility

The solubility of a compound in various solvents is a fundamental physical property. Thiazole derivatives are generally soluble in polar organic solvents.[7]

General Protocol (Shake-Flask Method):

-

Preparation: Add an excess amount of the crystalline this compound to a series of vials, each containing a precise volume of a selected organic solvent (e.g., ethanol, acetone, DMSO).[8]

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Separation: After equilibration, allow the vials to stand, letting the undissolved solid settle. Alternatively, centrifuge the vials to separate the solid phase.

-

Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution). Determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or gravimetric analysis (after solvent evaporation).[8]

-

Calculation: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

References

An In-depth Technical Guide on Ethyl 2-isopropylthiazole-4-carboxylate

This technical guide provides a comprehensive overview of ethyl 2-isopropylthiazole-4-carboxylate, with a focus on its physicochemical properties, relevant experimental protocols, and its role in inhibiting cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Solubility

The solubility of thiazole compounds can be influenced by factors such as the crystalline polymorphic form and the nature of the solvent. For instance, some thiazole derivatives exhibit different solubilities in ethanol depending on their crystal structure. It has also been noted that certain derivatives are readily soluble in aqueous solutions of sodium carbonate due to the formation of salts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Physical Form | Solid |

| CAS Number | 133047-44-6 |

Experimental Protocols

Given the absence of specific published solubility experiments for this compound, this section provides a general methodology for determining solubility, as well as a representative synthesis protocol for a related thiazole derivative, which involves solubility-dependent steps.

General Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., ethanol, methanol, acetone, water)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

The vial is placed in a shaking incubator or water bath set to the desired temperature.

-

The mixture is agitated until equilibrium is reached (typically 24-72 hours).

-

After reaching equilibrium, the suspension is allowed to settle, and the supernatant is carefully removed.

-

The supernatant is centrifuged to remove any remaining solid particles.

-

A known volume of the clear supernatant is diluted with the solvent.

-

The concentration of the dissolved compound in the diluted sample is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Representative Synthesis of a Thiazole Derivative

The following is a representative synthesis procedure for a thiazole derivative, illustrating key steps where solubility is a critical factor.

Reaction: Hantzsch Thiazole Synthesis

Materials:

-

An α-haloketone (e.g., ethyl bromopyruvate)

-

A thioamide (e.g., thiourea)

-

A suitable solvent (e.g., ethanol)

-

Base (e.g., sodium carbonate)

Procedure:

-

The thioamide and base are dissolved in the solvent.

-

The α-haloketone is added to the solution, often dropwise, at a controlled temperature.

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is often partially or fully removed by distillation.

-

The crude product may be isolated by filtration if it precipitates out of the solution upon cooling or addition of an anti-solvent (a liquid in which the product is insoluble).

-

The crude product is then purified, typically by recrystallization. This process involves dissolving the solid in a minimal amount of a hot solvent in which it has high solubility, followed by cooling to allow the pure compound to crystallize, leaving impurities in the solution.

Signaling Pathways and Drug Development

Thiazole derivatives are a significant class of compounds in drug discovery, known for their ability to inhibit various protein kinases involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Thiazole-based compounds have been investigated as inhibitors of several key kinase families, including:

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.

-

Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain cancers, such as non-small cell lung cancer.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Inhibiting specific CDKs can halt the proliferation of cancer cells.

The general mechanism of action for these inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a thiazole derivative, highlighting the stages where solubility plays a key role.

Caption: A generalized workflow for the synthesis and purification of a thiazole compound.

Generic Kinase Signaling Pathway Inhibition

This diagram depicts a simplified kinase signaling pathway and the point of inhibition by a thiazole derivative.

Caption: Inhibition of a kinase signaling pathway by a thiazole derivative.

Biological Activity of Ethyl 2-Alkylthiazole-4-Carboxylate Derivatives: A Technical Overview

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its derivatives are known for a wide array of pharmacological effects. This technical guide focuses on the biological activities of ethyl 2-alkylthiazole-4-carboxylate and its closely related analogs. While specific research on ethyl 2-isopropylthiazole-4-carboxylate is limited in the reviewed literature, this document provides a comprehensive overview of the biological potential of this class of compounds by examining derivatives with various substituents at the 2- and 5-positions of the thiazole ring. The primary biological activities explored include antimicrobial, anticancer, fungicidal, and herbicidal effects. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data, experimental protocols, and visual representations of key processes.

Synthesis of Ethyl 2-Substituted-Thiazole-4-Carboxylates

The general synthesis of the ethyl 2-substituted-thiazole-4-carboxylate core often follows the Hantzsch thiazole synthesis. A common pathway involves the reaction of a thioamide with an ethyl 2-chloroacetoacetate or a similar α-haloketone. For derivatives with more complex substituents at the 2-position, a multi-step synthesis is often employed, starting from a simpler thiazole precursor.

A representative synthesis workflow is illustrated below.

Caption: General synthesis workflow for ethyl 2-substituted-thiazole-4-carboxylates.

Antimicrobial and Antifungal Activity

Derivatives of ethyl thiazole-carboxylate have demonstrated notable activity against various bacterial and fungal strains. The substitutions at the 2- and 5-positions of the thiazole ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) and other quantitative measures of antimicrobial and antifungal activity for a selection of ethyl 2-substituted-thiazole-5-carboxylate derivatives. It is important to note the shift to the 5-carboxylate position in some of the available literature.

| Compound Class | Test Organism | Activity Metric | Value |

| Ethyl 2-(acetamido)-4-substituted-thiazole-5-carboxylates | Bacillus subtilis | MIC | Moderate to Good |

| " | Staphylococcus aureus | MIC | Moderate to Good |

| " | Escherichia coli | MIC | Moderate to Good |

| " | Candida albicans | MIC | Moderate to Good |

| " | Aspergillus flavus | MIC | Moderate to Good |

| " | Aspergillus niger | MIC | Moderate to Good |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Fusarium graminearum | Inhibition % (at 100 mg/L) | 32-58%[1][2] |

| " | Thanatephorus cucumeris | Inhibition % (at 100 mg/L) | 32-58%[1][2] |

| " | Botrytis cinerea | Inhibition % (at 100 mg/L) | 32-58%[1][2] |

| " | Fusarium oxysporum | Inhibition % (at 100 mg/L) | 32-58%[1][2] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A widely used method for assessing antimicrobial activity is the microdilution method to determine the MIC.

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller Hinton II Broth (for bacteria) or RPMI 1640 medium (for fungi)

-

96-well microplates

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Incubator

Procedure:

-

Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution of a known concentration.

-

Serial Dilution: Perform serial dilutions of the stock solution in the 96-well plates using the appropriate broth (Mueller Hinton II for bacteria, RPMI 1640 for fungi) to achieve a range of concentrations (e.g., 1024–2 µg/mL).[3]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the corresponding broth.

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the diluted compounds.

-

Incubation: Incubate the plates at 37°C for 24-48 hours for bacteria and 24 hours for fungi.[3]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Several ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been evaluated for their in vitro antitumor activity against a panel of human tumor cell lines.

Quantitative Data: Anticancer Activity

The following table presents the growth inhibition (GI50) values for a notable derivative.

| Compound | Cell Line | Activity Metric | Value (µM) |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | Leukemia (RPMI-8226) | GI50 | 0.08[4] |

| " | 60 Human Tumor Cell Lines (Average) | GI50 (MG-MID) | 38.3[4] |

Experimental Protocol: In Vitro Anticancer Screening (NCI-60)

The National Cancer Institute's (NCI) 60-human tumor cell line screen is a standard method for evaluating the anticancer potential of new compounds.

Objective: To assess the in vitro growth inhibitory effects of a compound against 60 different human tumor cell lines.

Procedure (Simplified):

-

Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Plating: Cells are inoculated into 96-well microtiter plates.

-

Compound Addition: After 24 hours, the test compound is added at various concentrations.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are fixed and then stained with sulforhodamine B (SRB).

-

Measurement: The absorbance is measured at 515 nm to determine the amount of bound stain, which is proportional to the cell mass.

-

Data Analysis: The results are expressed as the GI50 (the concentration required to inhibit cell growth by 50%).

Herbicidal and Fungicidal Activity

Certain derivatives of ethyl 2-amido-4-alkylthiazole-5-carboxylate have also been investigated for their potential as agrochemicals.

Quantitative Data: Herbicidal and Fungicidal Activity

| Compound Class | Test Organism | Activity Metric | Value |

| Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Various Plants | Inhibition % (at 150 g ai/ha) | 20-50%[1][2] |

| Ethyl 4-(trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates | Pseudoperonospora cubensis | Inhibition % (at 500 µg/mL) | >80% for some derivatives[5] |

| " | Capsella bursa-pastoris | Inhibition % (at 150 g/ha) | 70-100% for some derivatives[5] |

| " | Amaranthus retroflexus | Inhibition % (at 150 g/ha) | 70-100% for some derivatives[5] |

| " | Eclipta prostrata | Inhibition % (at 150 g/ha) | 70-100% for some derivatives[5] |

Potential Mechanisms of Action

The precise mechanisms of action for many of these thiazole derivatives are not fully elucidated and are likely diverse, depending on their specific structures. However, for some anticancer thiazoles, proposed mechanisms include the inhibition of key signaling pathways. Molecular docking studies have also been employed to predict interactions with biological targets.

For instance, some anticancer compounds are hypothesized to interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Caption: Hypothetical signaling pathway inhibition by anticancer thiazole derivatives.

The ethyl 2-alkylthiazole-4-carboxylate scaffold and its isomers are versatile structures with significant potential in the development of new therapeutic and agrochemical agents. The available literature demonstrates that modifications at the 2- and 5- (or 4-) positions of the thiazole ring can lead to potent antimicrobial, antifungal, anticancer, and herbicidal activities. While there is a lack of specific data for this compound, the broader class of compounds shows promising biological profiles. Further research is warranted to synthesize and evaluate the specific isopropyl derivative and to further elucidate the mechanisms of action and structure-activity relationships for this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Ethyl 2-isopropylthiazole-4-carboxylate Derivatives: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of ethyl 2-isopropylthiazole-4-carboxylate and its derivatives in the field of medicinal chemistry. The thiazole nucleus is a prominent scaffold in numerous clinically approved drugs, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document consolidates available data, outlines detailed experimental protocols for key reactions and assays, and visualizes relevant pathways to facilitate further research and development in this promising area.

Core Synthesis and Derivatization

The synthesis of the this compound core typically proceeds via the Hantzsch thiazole synthesis. This versatile method involves the condensation of a thioamide with an α-haloketone. For the target compound, isobutyramide is first converted to isothiobutyramide, which is then reacted with ethyl bromopyruvate.

Further derivatization can be achieved by hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of 2-isopropylthiazole-4-carboxamide derivatives. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Experimental Protocol: Synthesis of this compound

A plausible synthesis, adapted from established Hantzsch thiazole synthesis protocols, is as follows:

Step 1: Synthesis of Isothiobutyramide In a reaction vessel, isobutyramide is treated with Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like toluene or dioxane. The reaction mixture is heated under reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude isothiobutyramide is purified by chromatography.

Step 2: Hantzsch Thiazole Synthesis To a solution of isothiobutyramide (1 equivalent) in ethanol, ethyl bromopyruvate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, this compound, is then purified by column chromatography.

Experimental Protocol: Synthesis of 2-isopropylthiazole-4-carboxamide Derivatives

Step 1: Hydrolysis to 2-isopropylthiazole-4-carboxylic acid this compound is dissolved in a mixture of ethanol and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide. The mixture is stirred at room temperature or gently heated to facilitate hydrolysis. After the reaction is complete (monitored by TLC), the ethanol is removed, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 2: Amide Coupling To a solution of 2-isopropylthiazole-4-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like hydroxybenzotriazole (HOBt) are added. The desired amine (1.1 equivalents) and a base like triethylamine or diisopropylethylamine are then added, and the reaction mixture is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, and the organic layer is dried and concentrated. The resulting carboxamide derivative is purified by column chromatography or recrystallization.

Synthesis Workflow

Caption: General synthetic scheme for this compound and its carboxamide derivatives.

Medicinal Chemistry Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas. The following sections summarize the available data on their anticancer, antimicrobial, and anti-inflammatory activities. It is important to note that the quantitative data presented is for structurally related thiazole derivatives, as specific data for this compound is limited in the public domain.

Anticancer Activity

Thiazole-containing compounds are known to exhibit potent anticancer activities through various mechanisms, including the inhibition of kinases and tubulin polymerization, and induction of apoptosis. Carboxamide derivatives of the thiazole core are of particular interest.

Quantitative Anticancer Activity Data (for related thiazole carboxamides)

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | A-549 (Lung) | >50 | [1] |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | Bel7402 (Liver) | >50 | [1] |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | HCT-8 (Colon) | >50 | [1] |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | RXF393 (Renal) | 7.01 | [2] |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | HT29 (Colon) | 24.3 | [2] |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | LOX IMVI (Melanoma) | 9.55 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compounds (derivatives of this compound) are dissolved in DMSO and then diluted with cell culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Potential Anticancer Mechanism of Action

Caption: Potential mechanisms of anticancer activity for thiazole derivatives.

Antimicrobial Activity

The thiazole scaffold is a key component of several antimicrobial agents. Derivatives of this compound are expected to exhibit activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data (for related thiazole derivatives)

| Compound Type | Organism | MIC (µg/mL) | Reference |

| 2-amino thiazole derivative | Bacillus subtilis | 50 | [3] |

| 2-amino thiazole derivative | Escherichia coli | 100 | [3] |

| 2-amino thiazole derivative | Candida albicans | 100 | [3] |

| 2-amino thiazole derivative | Aspergillus niger | >100 | [3] |

| Thiazole carboxamide | Mycobacterium tuberculosis H37Ra | 3.13 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum size (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain thiazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data (for related compounds)

| Compound Type | Assay | IC50 (µM) | Reference |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative | COX-1 | - | [5] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivative | COX-2 | 0.18 - 0.74 | [5] |

| Thiazole derivative (CX-35) | PGE2 production in LPS-stimulated RAW cells | - | [6] |

| Thiazole derivative (CX-32) | PGE2 production in LPS-stimulated RAW cells | - | [6] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The test compounds are pre-incubated with the enzyme in a reaction buffer.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Prostaglandin Measurement: The production of prostaglandins (e.g., PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Anti-inflammatory Signaling Pathway

Caption: Inhibition of the COX pathway by thiazole derivatives as a mechanism for anti-inflammatory action.

Conclusion and Future Directions

This compound and its derivatives represent a versatile scaffold with significant potential in medicinal chemistry. The synthetic accessibility through the Hantzsch reaction and the ease of derivatization at the carboxylate position make this class of compounds attractive for the development of novel therapeutic agents. While data on the specific core molecule is emerging, the broader family of thiazole derivatives has demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The development of in vivo models to assess the efficacy and safety of lead compounds will be the next critical step towards their potential clinical application.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, synthesis and molecular substantiation of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]

- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 5. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical History of Thiazole Carboxylates

For researchers, scientists, and drug development professionals, this in-depth guide charts the discovery and historical development of thiazole carboxylates, from their theoretical conception to their synthesis and early biological evaluation. This document provides a technical overview of the seminal synthetic methodologies, complete with detailed experimental protocols and a comparative analysis of reported yields and properties.

The story of thiazole carboxylates is intrinsically linked to the birth of thiazole chemistry itself. The foundational work in this field was laid by German chemist Arthur Hantzsch in 1887. While his initial publications in Berichte der deutschen chemischen Gesellschaft primarily focused on the synthesis of the parent thiazole ring and its simple alkyl derivatives, his method, the now-famous Hantzsch thiazole synthesis, provided the fundamental chemical logic that would underpin the creation of a vast array of thiazole derivatives, including the carboxylates that have become pivotal in medicinal chemistry.[1][2][3]

The Dawn of Thiazole Synthesis: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[2] This versatile reaction allows for the introduction of various substituents onto the thiazole ring by choosing appropriately substituted starting materials. The adaptability of this method to produce thiazole carboxylates involves the use of an α-haloester as the carbonyl component.

Historical Synthetic Pathways

While Hantzsch's original 1887 work did not explicitly detail the synthesis of a thiazole carboxylate, the principles he established were soon applied by others. The early 20th century saw the exploration of various synthetic routes to access this important class of compounds. Key historical methods for the synthesis of different thiazole carboxylate isomers are outlined below.

Key Historical Syntheses of Thiazole Carboxylates

The following sections provide a detailed look at the early synthetic preparations of key thiazole carboxylate scaffolds.

2-Amino-4-methylthiazole-5-carboxylate

One of the earliest and most significant thiazole carboxylates to be synthesized was ethyl 2-amino-4-methylthiazole-5-carboxylate. Its preparation is a direct application of the Hantzsch synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is a representative example from early 20th-century literature:

-

Preparation of Ethyl 2-chloroacetoacetate: Ethyl acetoacetate is treated with sulfuryl chloride to yield ethyl 2-chloroacetoacetate.

-

Condensation with Thiourea: The resulting crude ethyl 2-chloroacetoacetate is then reacted with thiourea in an alcoholic solution.

-

Cyclization: The mixture is heated under reflux, leading to the cyclization and formation of the thiazole ring.

-

Isolation: Upon cooling, the product crystallizes from the reaction mixture and can be isolated by filtration and recrystallized from ethanol.

| Reactants | Product | Yield (%) | Melting Point (°C) | Reference |

| Ethyl 2-chloroacetoacetate, Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate | >98 | 172-173 | [4] |

5-Aminothiazoles: The Cook-Heilbron Innovation

A significant advancement in thiazole synthesis came in 1947 with the work of A. H. Cook, Ian Heilbron, and their colleagues. Their method, known as the Cook-Heilbron synthesis, provided a novel route to 5-aminothiazoles.[5][6][7] This reaction involves the interaction of an α-aminonitrile with carbon disulfide or a derivative thereof. A key example from their work that introduced a carboxylate group is the synthesis of ethyl 5-amino-4-carbethoxy-2-benzylthiazole.

Experimental Protocol: Synthesis of Ethyl 5-Amino-4-carbethoxy-2-benzylthiazole

The following protocol is based on the details provided in their seminal 1947 paper in the Journal of the Chemical Society.[5][7]

-

Reaction Mixture: Dithiophenylacetic acid is reacted with ethyl aminocyanoacetate.

-

Solvent and Conditions: The reaction is typically carried out in a suitable solvent at room temperature.

-

Isolation: The product precipitates from the reaction mixture and can be collected and purified by recrystallization.

The Gabriel Synthesis

Another classical method that found application in the synthesis of thiazoles is the Gabriel synthesis. This method involves the reaction of an α-acylaminoketone with phosphorus pentasulfide. While less common for the direct synthesis of carboxylates, it provided a route to thiazoles that could be subsequently functionalized.[1]

Early Biological Investigations

The initial interest in thiazole and its derivatives was primarily from a chemical standpoint. However, as the 20th century progressed, the structural similarities of thiazoles to other biologically active heterocycles prompted investigations into their pharmacological properties.

Early studies on the biological effects of thiazole carboxylates are sparse. However, by the mid-1940s, research began to emerge exploring the pharmacological actions of basic esters of thiazole carboxylic acids. These investigations were often prompted by the structural analogy to known drugs. For instance, the diethylaminoethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid was investigated for its local anesthetic properties due to its structural resemblance to procaine. These early forays into the biological activity of thiazole carboxylates laid the groundwork for the eventual development of a multitude of thiazole-containing drugs.

Conclusion

The discovery and history of thiazole carboxylates trace a direct line from Arthur Hantzsch's foundational synthesis of the thiazole ring in 1887. The subsequent application of his and other classical methods, such as the Cook-Heilbron and Gabriel syntheses, enabled the creation of a diverse range of thiazole carboxylates. While early interest was primarily synthetic, the structural features of these compounds eventually led to the exploration of their biological activities, a pursuit that has culminated in the significant role thiazole carboxylates play in modern medicinal chemistry and drug development. The pioneering work of these early chemists provided the essential tools and knowledge base upon which generations of scientists have built.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Hantzsch, A. and Weber, J.H. (1887) Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20, 3118-3132. - References - Scientific Research Publishing [scirp.org]

- 4. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 5. Studies in the azole series; a novel route to 5-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. 318. Studies in the azole series. Part I. A novel route to 5-aminothiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

The Therapeutic Potential of Thiazole Compounds: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. Its unique physicochemical properties allow for diverse interactions with a wide array of biological macromolecules, making it a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth overview of the key therapeutic targets of thiazole-containing compounds, with a focus on oncology, neurodegenerative disorders, and infectious diseases. We present quantitative data on their activity, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows to empower researchers in the rational design of next-generation thiazole-based drugs.

Key Therapeutic Targets in Oncology

Thiazole derivatives have demonstrated significant promise in cancer therapy by modulating the activity of critical proteins involved in cell cycle progression, signal transduction, and apoptosis.[1]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[2] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Thiazole-containing compounds have emerged as potent inhibitors of various CDKs, particularly CDK2 and CDK9.[3][4]

Quantitative Data: Thiazole-Based CDK Inhibitors

| Compound Class | Target CDK | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |

| Diaminothiazoles | CDK2/cyclin A2 | 0.9 - 1.5 | Staurosporine | < 1 | [5] |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9/cyclin T | 7 | - | - | [6] |

| Pyrimido-thiazoles | CDK9/cyclin T | 640 - 2010 | - | - | [7] |

| Thiazole-linked Phenylsulfones | CDK2 | 416 | Roscovitine | 432 | [3] |

| Coumarin-Thiazole Hybrids | CDK2 | 22 - 1629 | - | - | [8] |

Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.

Materials:

-

Recombinant human CDK2/Cyclin A or E complex

-

Histone H1 (substrate)

-

[γ-³²P]ATP

-

Test compound (thiazole derivative)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

In a reaction tube, combine the kinase assay buffer, the test compound at various concentrations, the recombinant CDK2/Cyclin complex, and the Histone H1 substrate.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. abcam.co.jp [abcam.co.jp]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. abcam.cn [abcam.cn]

- 8. takarabio.com [takarabio.com]

- 9. benchchem.com [benchchem.com]

Review of 2-substituted thiazole-4-carboxylates

An In-Depth Technical Guide to 2-Substituted Thiazole-4-Carboxylates for Researchers and Drug Development Professionals

Introduction

The 2-substituted thiazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry and drug discovery. Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a vital pharmacophore.[1][2] When substituted at the 2- and 4-positions with various functional groups, the resulting carboxylate derivatives exhibit a remarkable breadth of biological activities.[3] These compounds are recognized as key building blocks in the synthesis of molecules with therapeutic potential, including antimicrobial, anti-inflammatory, antitumor, and antifungal agents.[4][5][6] Their unique structure allows for diverse chemical modifications, making them an attractive template for developing novel drugs targeting specific biological pathways.[5][7] This guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this important class of compounds.

Synthesis Methodologies

The synthesis of the thiazole ring is most famously achieved through the Hantzsch thiazole synthesis, a classic cyclization reaction.[4][8] This method typically involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea.[4] Variations and modern adaptations, including microwave-assisted and environmentally friendly approaches, have been developed to improve yields and reduce reaction times.[4][9]

A common synthetic pathway to obtain 2-amino-thiazole-4-carboxylates begins with a Darzens reaction, followed by cyclization with thiourea.[10][11] Another approach involves the condensation of L-cysteine hydrochloride with formaldehyde, followed by esterification and oxidation to yield the thiazole-4-carboxylate core.[12]

General Synthetic Workflow: Hantzsch Synthesis

The following diagram illustrates a generalized workflow for the Hantzsch synthesis of 2-substituted thiazole-4-carboxylates.

Caption: Generalized workflow for Hantzsch synthesis of thiazole-4-carboxylates.

Biological Activities and Therapeutic Potential

The 2-substituted thiazole-4-carboxylate scaffold is pleiotropic, demonstrating a wide array of pharmacological effects. This versatility makes it a privileged structure in drug development. Modifications to the substituents at the 2- and 5-positions of the thiazole ring can significantly modulate the biological activity, allowing for the fine-tuning of compounds for specific therapeutic targets.

The major biological activities associated with this scaffold are summarized below.

Caption: Key biological activities stemming from the thiazole-4-carboxylate core.

Key therapeutic areas include:

-

Anticancer Activity : Numerous derivatives have shown potent cytotoxic effects against various human cancer cell lines, including leukemia, breast, lung, and prostate cancer.[7][8][13] Some compounds exert their effects through the inhibition of critical signaling pathways, such as c-Met kinase.[14]

-

Antimicrobial and Antifungal Activity : The scaffold is integral to compounds developed to combat bacterial and fungal infections.[6][15] Specific derivatives show broad-spectrum fungicidal activity.[6]

-

Anti-tubercular Activity : A significant area of research has focused on developing these compounds against Mycobacterium tuberculosis. Methyl 2-amino-5-benzylthiazole-4-carboxylate, for instance, exhibited an MIC of 0.06 µg/ml against M. tuberculosis H37Rv.[11] Other derivatives have been identified as inhibitors of the β-ketoacyl-ACP synthase mtFabH, a key enzyme in mycobacterial fatty acid synthesis.[11]

-

Anti-inflammatory and Antioxidant Properties : Certain thiazole-4-carboxylates have demonstrated anti-inflammatory and antioxidant capabilities, highlighting their potential for treating conditions associated with oxidative stress and inflammation.[2][16]

Quantitative Data Summary

The following tables summarize key quantitative data for representative 2-substituted thiazole-4-carboxylate derivatives, highlighting their therapeutic potential.

Table 1: Anti-tubercular Activity

| Compound | Target | Activity Type | Value | Reference |

|---|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv (whole cell) | MIC | 0.06 µg/mL (240 nM) | [11] |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH Enzyme | IC₅₀ | 0.95 ± 0.05 µg/mL (2.43 µM) | [11] |

| Thiolactomycin (Reference) | mtFabH Enzyme | IC₅₀ | 16 µg/mL (75 µM) | [11] |

| Isoniazid (Reference) | M. tuberculosis H37Rv (whole cell) | MIC | 0.25 µg/mL (1.8 µM) |[11] |

Table 2: Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Type | Value Range | Reference |

|---|---|---|---|---|

| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) | Melanoma, Prostate | IC₅₀ | Low nM range | [13] |

| 2-phenyl-thiazolidine-4-carboxylic acid amides (ATCAA) | Prostate, Melanoma | IC₅₀ | 0.7 - 2.6 µM | [13] |

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | IC₅₀ | 29.05 nM - 56.64 nM | [14] |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 Leukemia | - | Noticeable Activity |[8] |

Table 3: Synthesis Yields

| Product | Starting Materials | Yield | Reference |

|---|---|---|---|

| Methyl thiazole-4-carboxylate | Methyl thiazolidine-4-carboxylate, MnO₂ | 64.3% | [12] |

| Thiazole-4-carboxylic acid | Methyl thiazole-4-carboxylate, NaOH | 89.4% | [12] |

| 2-amino-5-methylthiazole-4-carboxylic acid | Methyl 2-amino-5-methylthiazole-4-carboxylate, NaOH | 75.0% |[11] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on procedures reported in the literature.

Synthesis of Methyl 2-amino-5-substituted-thiazole-4-carboxylates[11]

This procedure is based on the method described by Al-Balas et al. (2009).

-

Darzens Reaction : An appropriate aldehyde is reacted with methyl dichloroacetate. This reaction affords a mixture of α-chloro glycidic ester and β-chloro α-oxoester.

-

Extraction : The mixture from Step 1 is extracted with diethyl ether.

-

Cyclization : The extracted mixture is immediately reacted with thiourea dissolved in methanol. This step generates the target methyl 2-amino-5-substituted-thiazole-4-carboxylate. The product can then be purified using standard techniques like recrystallization or column chromatography.

Hydrolysis to Carboxylic Acid (General Procedure)[11]

This procedure is for the saponification of the methyl ester to the corresponding carboxylic acid.

-

Reaction Setup : The methyl ester derivative (e.g., methyl 2-amino-5-methylthiazole-4-carboxylate, 1.0 eq) is added to a stirring solution of aqueous NaOH (e.g., 85 mM).

-

Heating : The mixture is heated (e.g., to 50–60°C) for a period until a clear solution forms (approx. 30 minutes).

-

Acidification : The solution is cooled to room temperature and then acidified with 1 M HCl to a pH of 3–4.

-

Isolation : A precipitate forms upon acidification. This solid is collected via filtration (e.g., using a Buchner funnel).

-

Purification : The crude product is recrystallized from a suitable solvent (e.g., methanol) to yield the pure carboxylic acid.

Synthesis of 2-(Bromoacetamido) Derivatives[11]

This procedure describes the N-acylation of the 2-amino group.

-

Reaction Setup : The 2-aminothiazole ester (1.0 eq) is added to a stirring solution of anhydrous tetrahydrofuran (THF) and triethylamine (TEA, 2.0 eq) at 0°C.

-

Acylation : Bromoacetyl chloride (1.0 eq) is added dropwise to the solution over 30 minutes while maintaining the temperature at 0°C.

-

Stirring : The reaction mixture is stirred for an additional 30 minutes at 0°C and then allowed to warm to room temperature for one hour.

-

Workup and Purification : The reaction is quenched, and the product is extracted and purified using standard organic chemistry techniques to yield the final 2-(2-bromoacetamido) derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. bepls.com [bepls.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 13. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 16. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-isopropylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of Ethyl 2-isopropylthiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the formation of the thiazole ring system. This protocol outlines the reaction of isobutyramide with ethyl 2-chloroacetoacetate, followed by a cyclization and dehydration sequence to yield the target compound. The presented data, including reaction parameters and expected yields, are compiled from established chemical principles and analogous synthetic procedures for similar thiazole derivatives.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of numerous pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug design. This compound serves as a key intermediate for the synthesis of more complex molecules, where the isopropyl group at the 2-position and the ethyl ester at the 4-position provide handles for further chemical modification. The Hantzsch thiazole synthesis offers a straightforward and versatile route to this class of compounds from readily available starting materials.

Chemical Reaction Scheme

The synthesis of this compound via the Hantzsch thiazole synthesis proceeds as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound in a two-step process: the thionation of isobutyramide to isothiobutyramide, followed by the cyclocondensation with ethyl 2-chloroacetoacetate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Isobutyramide | Reagent Grade, 99% | Sigma-Aldrich |

| Phosphorus Pentasulfide (P₄S₁₀) | Reagent Grade, 99% | Sigma-Aldrich |

| Ethyl 2-chloroacetoacetate | Reagent Grade, 97% | Sigma-Aldrich |

| Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous, 200 proof | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Brine (saturated NaCl solution) | N/A | In-house preparation |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |

Step 1: Synthesis of Isothiobutyramide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyramide (10.0 g, 0.115 mol) and anhydrous dioxane (100 mL).

-

Addition of Thionating Agent: To the stirred suspension, add phosphorus pentasulfide (6.38 g, 0.0287 mol) portion-wise over 15 minutes. The reaction is exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

-

Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isothiobutyramide as a yellow solid. This crude product is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude isothiobutyramide (approximately 0.115 mol) in anhydrous ethanol (150 mL).

-

Addition of α-halo-β-ketoester: To the stirred solution, add ethyl 2-chloroacetoacetate (18.9 g, 0.115 mol).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 100 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to yield this compound as a pale yellow oil.

Data Presentation

Table 1: Reactant Quantities and Molar Equivalents

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Isobutyramide | 87.12 | 10.0 | 0.115 | 1.0 |

| Phosphorus Pentasulfide | 444.55 | 6.38 | 0.0144 | 0.125 (0.5 eq P₂S₅) |

| Ethyl 2-chloroacetoacetate | 164.59 | 18.9 | 0.115 | 1.0 |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Thionation Step | |

| Solvent | Anhydrous Dioxane |

| Reaction Temperature | Reflux (~101 °C) |

| Reaction Time | 4 hours |

| Cyclocondensation Step | |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | Reflux (~78 °C) |

| Reaction Time | 6-8 hours |

| Overall Yield | 60-70% (expected) |

| Product Appearance | Pale yellow oil |

| Purity (post-chromatography) | >95% (expected) |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus pentasulfide is highly reactive with water and moisture, producing toxic hydrogen sulfide gas. Handle with care under anhydrous conditions.

-

Ethyl 2-chloroacetoacetate is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a temperature controller).

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound, a key building block for pharmaceutical research and development. By following the outlined procedures and safety precautions, researchers can efficiently produce this valuable compound for their synthetic needs. The Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, and its application here demonstrates its continued utility in modern organic synthesis.

Application Notes and Protocols: Hantzsch Thiazole Synthesis of Ethyl 2-Isopropylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals